2-(3-Fluorophenoxy)pyrimidin-5-amine physical and chemical properties
2-(3-Fluorophenoxy)pyrimidin-5-amine physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 2-(3-Fluorophenoxy)pyrimidin-5-amine (CAS No. 1247352-16-4). This molecule, belonging to the versatile class of pyrimidine derivatives, holds significant potential in medicinal chemistry and drug discovery. This document serves as a centralized resource for researchers, consolidating available data on its synthesis, spectral characterization, reactivity, and safety considerations. While experimental data for this specific molecule is limited, this guide leverages data from closely related analogs to provide a robust predictive profile, empowering researchers to make informed decisions in their experimental design and drug development endeavors.
Introduction: The Promise of Pyrimidine Scaffolds
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous biologically active compounds, including nucleobases and a wide array of therapeutic agents.[1][2] Its ability to participate in various biological interactions has led to the development of drugs with applications ranging from anticancer and antiviral to anti-inflammatory and central nervous system-modulating activities.[3][4] The strategic substitution of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and biological targets. The introduction of a fluorophenoxy group, as seen in 2-(3-Fluorophenoxy)pyrimidin-5-amine, can significantly influence factors such as metabolic stability, binding affinity, and cell permeability, making this class of compounds particularly attractive for drug discovery programs.[5]
This guide aims to provide a detailed examination of 2-(3-Fluorophenoxy)pyrimidin-5-amine, a molecule of growing interest. By synthesizing available information and drawing logical inferences from related structures, we present a holistic view of its chemical personality and potential applications.
Molecular and Physicochemical Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This section details the key identifiers and properties of 2-(3-Fluorophenoxy)pyrimidin-5-amine.
Core Identification
| Property | Value | Source |
| IUPAC Name | 2-(3-Fluorophenoxy)pyrimidin-5-amine | - |
| CAS Number | 1247352-16-4 | [6][7] |
| Molecular Formula | C₁₀H₈FN₃O | - |
| Molecular Weight | 205.19 g/mol | - |
Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point | Not available | Data for the analogous compound 2-Amino-5-fluoropyridine is 93-97 °C.[8] |
| Boiling Point | Not available | - |
| Solubility | Insoluble < −10 < Poorly soluble < −6 < Moderately soluble < −4 < Soluble < −2 < Very soluble < 0 < Highly soluble | The solubility of pyrimidine derivatives is highly dependent on the solvent and the specific substitutions on the pyrimidine ring.[9][10] |
| pKa | Not available | The basicity of the pyrimidine ring is influenced by its substituents.[11][12] |
Synthesis and Reactivity
The synthesis of 2-(3-Fluorophenoxy)pyrimidin-5-amine and its derivatives typically involves the strategic construction of the substituted pyrimidine core. The reactivity of the molecule is governed by the interplay of the electron-deficient pyrimidine ring, the activating amino group, and the fluorophenoxy substituent.
General Synthetic Approach
The most common and versatile method for synthesizing 2-phenoxypyrimidine derivatives is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a di- or tri-substituted pyrimidine with a corresponding phenoxide.
A plausible synthetic route for 2-(3-Fluorophenoxy)pyrimidin-5-amine is outlined below:
Caption: Key sites for structure-activity relationship studies.
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Amino Group (R1): The amino group can be acylated or alkylated to introduce different functionalities that can interact with the target protein or improve physicochemical properties like solubility.
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Pyrimidine Ring (R2): The pyrimidine core can be replaced with other heterocyclic systems (scaffold hopping) to explore different binding modes and intellectual property space.
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Fluorophenoxy Group (R3): The position of the fluorine atom on the phenyl ring can be altered, or additional substituents can be introduced to optimize interactions with the target and to modulate metabolic stability.
Safety, Handling, and Storage
Given the absence of a specific safety data sheet (SDS) for 2-(3-Fluorophenoxy)pyrimidin-5-amine, precautions should be based on data for structurally related compounds, such as 2-amino-5-fluoropyridine.
Hazard Identification (Predicted)
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Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled. [5]* Skin and Eye Irritation: May cause skin and eye irritation. [5]* Respiratory Irritation: May cause respiratory irritation. [5]
Recommended Handling Procedures
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Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
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Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves.
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.
-
-
Hygiene: Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
2-(3-Fluorophenoxy)pyrimidin-5-amine represents a promising scaffold for the development of novel therapeutic agents. Its structural features suggest potential for interaction with a range of biological targets, particularly protein kinases. While a comprehensive experimental dataset for this specific molecule is yet to be established in the public domain, this technical guide has provided a thorough predictive overview of its physical and chemical properties, synthesis, reactivity, and safety considerations based on available information and data from analogous compounds. It is our hope that this guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into the therapeutic potential of this and related pyrimidine derivatives.
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